clorazepate

Pharmacokinetics Anxiolytic Metabolism

Clorazepate (CAS 149128-43-8) is the inactive free acid prodrug that undergoes gastric decarboxylation to a single active metabolite, nordiazepam, with near‑complete bioavailability. This clean, single‑entity pharmacokinetic model sets it apart from multi‑metabolite benzodiazepines. Its extended nordiazepam half‑life (60–93 h) yields a delayed, less intense withdrawal profile, while therapeutic doses spare word‑recall memory. For researchers investigating pH‑dependent activation, withdrawal dynamics, or cognition‑sparing anxiolysis, this compound eliminates confounding parent‑drug effects. Secure your supply through verified B2B channels.

Molecular Formula C8H7N3
Molecular Weight 0
CAS No. 149128-43-8
Cat. No. B1175885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameclorazepate
CAS149128-43-8
Molecular FormulaC8H7N3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 125 mg / 1 kg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clorazepate (CAS 149128-43-8) Procurement Guide: Comparative Pharmacokinetics and Prodrug Differentiation for Scientific Selection


Clorazepate (CAS 149128-43-8) is a 1,4-benzodiazepine derivative that functions as an inactive prodrug, requiring acid-catalyzed decarboxylation in the stomach to its active metabolite, desmethyldiazepam (nordiazepam), for pharmacological activity [1]. This unique activation pathway distinguishes clorazepate from direct-acting benzodiazepines such as diazepam, lorazepam, and alprazolam. Clinically, clorazepate is indicated for the management of anxiety disorders, alcohol withdrawal, and as adjunctive therapy for partial seizures [2].

Why Generic Substitution Fails: Clorazepate's Prodrug Status and Distinct Pharmacokinetic Profile Demand Compound-Specific Procurement


Interchangeability among benzodiazepines is not supported by pharmacokinetic or pharmacodynamic equivalence. Clorazepate's prodrug nature yields a single, predictable active metabolite (nordiazepam) with near-complete systemic bioavailability (~100%), in contrast to diazepam, which generates multiple active metabolites with variable and incomplete conversion (approximately 53% to nordiazepam) [1][2]. Furthermore, clorazepate's extended nordiazepam elimination half-life (60–93 hours) results in a distinct withdrawal profile with less intense and later-onset rebound anxiety compared to shorter-acting agents like lorazepam [3]. Procurement of a specific benzodiazepine is therefore not a matter of simple equipotent dose adjustment but requires consideration of metabolic pathway, active metabolite profile, and clinical outcome differences.

Clorazepate Quantitative Differentiation Guide: Head-to-Head Comparative Data for Informed Procurement


Clorazepate vs. Diazepam: Superior Nordiazepam Exposure and Simplified Active Metabolite Profile

In a double-blind crossover trial comparing 7.5 mg clorazepate t.i.d. to 5 mg diazepam t.i.d. in 15 anxious outpatients, clorazepate produced only nordiazepam in plasma, whereas diazepam produced both diazepam and nordiazepam. Nordiazepam concentrations were higher following clorazepate administration [1]. Another study confirmed that the systemic availability of nordiazepam from oral clorazepate is not significantly different from 100%, while the extent of diazepam conversion to systemic nordiazepam averages only 53% [2].

Pharmacokinetics Anxiolytic Metabolism

Clorazepate vs. Lorazepam: Attenuated Amnestic Effects and Delayed Rebound Anxiety

In a double-blind study of 10 healthy adults, lorazepam (1 and 2 mg) significantly impaired word recall compared to placebo, whereas clorazepate (7.5 and 15 mg) and diazepam (5 and 10 mg) did not differ significantly from placebo. Furthermore, high-dose lorazepam produced more pronounced memory impairment than low-dose lorazepam, but neither clorazepate nor diazepam showed a dose-related memory effect [1]. In a separate study of 62 anxious patients, rebound anxiety upon abrupt placebo substitution was more intense and occurred earlier with short-half-life lorazepam than with long-half-life clorazepate [2].

Cognition Memory Withdrawal

Clorazepate vs. Other Nordiazepam Precursors (Oxazolam, Prazepam): Complete and Rapid Conversion to Active Metabolite

A comparative single-dose kinetic study in 12 healthy volunteers evaluated three nordiazepam precursors. After correcting for molar equivalents, the nordiazepam AUC ratio for oxazolam relative to clorazepate was 0.22, and for prazepam relative to clorazepate was 0.51. This indicates that both oxazolam and prazepam produce slower appearance and reduced extent of nordiazepam in systemic circulation compared to clorazepate, which undergoes essentially complete conversion [1]. The study concluded that equivalent doses of these precursors should not be interchanged in clinical practice [1].

Prodrug Pharmacokinetics Bioavailability

Clorazepate Salt Form Bioequivalence: Monopotassium and Dipotassium Salts Are Pharmacokinetically Indistinguishable

A comparative bioavailability study in dogs evaluated equimolar oral doses of clorazepate monopotassium and dipotassium salts. Both salts were rapidly absorbed, with mean peak total drug levels observed at 1 hour post-dose. No statistical difference in plasma drug levels between the two salt forms was found, indicating bioequivalence [1]. However, clorazepate is only stable in its monopotassium or dipotassium salt form; the free acid is unstable in aqueous solutions and undergoes rapid decomposition [2].

Formulation Bioavailability Salt Selection

Clorazepate vs. Clonazepam: Slower Onset of Tolerance in Anticonvulsant Models

A study comparing the rate of tolerance development to the anticonvulsant effects of clorazepate and clonazepam against pentylenetetrazole-induced seizures in mice found that tolerance to clorazepate (0.1% solution in drinking water) began at day 7 of treatment [1]. Clorazepate is noted for a relatively slow onset of tolerance compared to other benzodiazepines, which may be advantageous for chronic anticonvulsant therapy [1]. In a separate rat model of cortical self-sustained after-discharges, clonazepam suppressed discharges in a dose-dependent manner, whereas clorazepate (10 mg/kg) did not alter discharges, with higher doses (25–50 mg/kg) showing only a delayed blocking effect on discharge prolongation [2].

Anticonvulsant Tolerance Epilepsy

Clorazepate Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Prodrug Activation and Metabolite Kinetics Studies

Clorazepate's unique prodrug mechanism—requiring gastric acid decarboxylation to nordiazepam—makes it an ideal tool for investigating pH-dependent drug activation, first-pass metabolism, and prodrug design principles [1]. Its complete conversion to a single active metabolite (~100% bioavailability) provides a clean pharmacokinetic model for studying nordiazepam disposition without confounding parent drug effects [2].

Benzodiazepine Withdrawal and Dependence Liability Research

Due to its long-acting active metabolite (nordiazepam half-life 60–93 hours), clorazepate produces delayed and less intense rebound anxiety upon discontinuation compared to short-acting benzodiazepines [3]. This property makes clorazepate a valuable comparator in studies investigating the relationship between pharmacokinetic half-life and withdrawal severity, as well as in evaluating tapering strategies for benzodiazepine discontinuation.

Cognition-Sparing Anxiolytic Studies

Unlike lorazepam, clorazepate (at therapeutic doses of 7.5–15 mg) does not produce significant impairment of word recall memory compared to placebo [4]. This cognitive neutrality positions clorazepate as a preferred benzodiazepine comparator in studies where memory or executive function endpoints are critical, such as research on geriatric anxiety or functional neuroimaging of anxiolysis.

Chronic Anticonvulsant Tolerance Modeling

Clorazepate exhibits a slower onset of tolerance to anticonvulsant effects (tolerance beginning at day 7 of continuous administration) compared to other benzodiazepines [5]. This characteristic supports its use in chronic epilepsy models where the temporal dynamics of tolerance development are the primary outcome measure, and distinguishes it from clonazepam's more rapid tolerance profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for clorazepate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.